molecular formula C7H3ClNNaO4S2 B12911563 Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate CAS No. 7342-34-9

Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate

Katalognummer: B12911563
CAS-Nummer: 7342-34-9
Molekulargewicht: 287.7 g/mol
InChI-Schlüssel: CMOUNLVSRHFQEG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate is a chemical compound with the molecular formula C7H4ClNO4S2Na and a molecular weight of 287.70 g/mol . This compound is known for its unique structure, which includes a benzoxazole ring substituted with chlorine, a thioxo group, and a sulphonate group. It is commonly used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate typically involves the reaction of 5-chloro-2,3-dihydro-2-thioxobenzoxazole with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphonate salt. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality through rigorous quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their function and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate include other benzoxazole derivatives and sulphonate-containing compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

7342-34-9

Molekularformel

C7H3ClNNaO4S2

Molekulargewicht

287.7 g/mol

IUPAC-Name

sodium;5-chloro-2-sulfanylidene-3H-1,3-benzoxazole-7-sulfonate

InChI

InChI=1S/C7H4ClNO4S2.Na/c8-3-1-4-6(13-7(14)9-4)5(2-3)15(10,11)12;/h1-2H,(H,9,14)(H,10,11,12);/q;+1/p-1

InChI-Schlüssel

CMOUNLVSRHFQEG-UHFFFAOYSA-M

Kanonische SMILES

C1=C(C=C(C2=C1NC(=S)O2)S(=O)(=O)[O-])Cl.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.